molecular formula C8H13BF2O2 B2645656 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2379768-79-1

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2645656
CAS No.: 2379768-79-1
M. Wt: 190
InChI Key: MVFUXTLLCRCQML-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a difluoroethenyl group attached to a dioxaborolane ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of difluoroethylene with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where difluoroethylene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often involve the use of solvents like dioxane and water, with temperatures maintained around 100°C for optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The boron center can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like organolithium or organomagnesium compounds, electrophiles such as halogens or acids, and oxidizing or reducing agents like hydrogen peroxide or lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield difluoroalkyl derivatives, while addition reactions can produce complex boron-containing compounds with diverse functional groups.

Scientific Research Applications

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

    Medicine: Research into its potential as a drug candidate or as a precursor for drug synthesis is ongoing, with studies exploring its interactions with biological targets.

    Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its ability to introduce fluorinated groups into the polymer backbone.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The difluoroethenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. The boron center can also participate in coordination chemistry, forming complexes with transition metals or other Lewis acids, which can catalyze various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A fluorinated alcohol with similar reactivity but different structural features.

    (2,2-Difluoroethenyl)benzene: Another difluoroethenyl-containing compound with distinct aromatic properties.

    Hexafluoro-2-propanol: A fluorinated alcohol used in similar applications but with different physical and chemical properties.

Uniqueness

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a difluoroethenyl group and a dioxaborolane ring. This structural arrangement imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Biological Activity

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its unique structural features and potential biological applications. This compound features a difluoroethenyl group attached to a dioxaborolane ring, which contributes to its distinct chemical reactivity and biological activity. Understanding its biological activity is critical for its application in medicinal chemistry and therapeutic development.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃BF₂O₂
  • Molecular Weight : 190.00 g/mol
  • CAS Number : 2379768-79-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Nucleophilic Substitution : The difluoroethenyl group can engage in nucleophilic substitution reactions, allowing it to modify biomolecules.
  • Coordination Chemistry : The boron center can form complexes with transition metals or Lewis acids, which can enhance catalytic activity in biochemical reactions.
  • Inhibition of Glycolysis : Similar compounds have shown potential in inhibiting glycolytic pathways in cancer cells by modulating enzyme activities such as hexokinase .

Anticancer Potential

Research indicates that fluorinated derivatives of related compounds exhibit significant cytotoxic effects against aggressive cancer types like glioblastoma multiforme (GBM). These derivatives inhibit glycolysis by targeting hexokinase activity effectively. In vitro studies have demonstrated that modifications at the C-2 position enhance the stability and uptake of these compounds compared to standard glucose analogs .

Bioconjugation Techniques

The compound's unique reactivity makes it suitable for bioconjugation applications. It can be attached to biomolecules for imaging or therapeutic purposes. This property is particularly useful in developing targeted drug delivery systems where precision is crucial.

Case Studies

  • Study on Glycolytic Inhibition :
    • Objective : Evaluate the efficacy of halogenated derivatives in inhibiting glycolysis in GBM cells.
    • Findings : Fluorinated derivatives showed lower IC50 values compared to conventional agents like 2-deoxy-D-glucose (2-DG), indicating enhanced potency under hypoxic conditions .
  • Bioconjugation Application :
    • Objective : Assess the use of this compound in attaching therapeutic agents to antibodies.
    • Findings : Successful conjugation was achieved with minimal loss of antibody functionality. This allows for targeted delivery of cytotoxic agents directly to tumor cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer ActivityInhibits glycolysis; effective against GBM
BioconjugationUseful for attaching drugs to biomolecules
Coordination ChemistryForms complexes with transition metals

Properties

IUPAC Name

2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFUXTLLCRCQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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